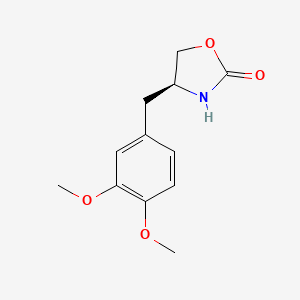
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one is a chiral oxazolidine derivative. This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, attached to an oxazolidine ring. The stereochemistry at the 4th position of the oxazolidine ring is specified as the S-configuration. Oxazolidines are known for their applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the synthesis of various biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one typically involves the condensation of an appropriate amino alcohol with an aldehyde or ketone. One common method is the reaction of (S)-phenylglycinol with 3,4-dimethoxybenzaldehyde under acidic conditions to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidine ring can lead to the formation of amino alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of (S)-phenylglycinol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzyl group.
Wissenschaftliche Forschungsanwendungen
(4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one depends on its application. As a chiral auxiliary, it induces chirality through the formation of diastereomeric intermediates, which can be separated and further transformed into enantiomerically pure products. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
- (4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one
- (4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one
Comparison:
(4R)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one: The R-configuration at the 4th position results in different stereochemical properties and potentially different reactivity and biological activity.
(4S)-4-(3,4-Dimethoxyphenyl)oxazolidine-2-one: The absence of methoxy groups on the benzyl ring may lead to different electronic and steric effects, affecting its reactivity and applications.
(4S)-4-(3,4-Dimethoxybenzyl)thiazolidine-2-one: The replacement of the oxazolidine ring with a thiazolidine ring introduces sulfur, which can alter the compound’s chemical properties and reactivity.
This detailed article provides a comprehensive overview of (4S)-4-(3,4-Dimethoxybenzyl)oxazolidine-2-one, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
142763-11-9 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(4S)-4-[(3,4-dimethoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-15-10-4-3-8(6-11(10)16-2)5-9-7-17-12(14)13-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
PRMCYVGOYNBROE-VIFPVBQESA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)N2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


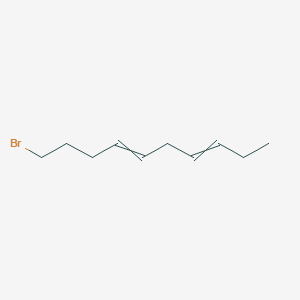
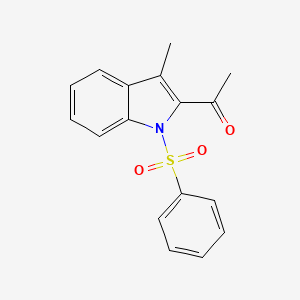
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
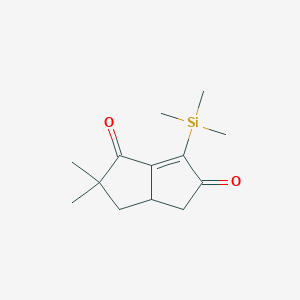
![4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-](/img/structure/B12553733.png)

![3-Nitro-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12553744.png)
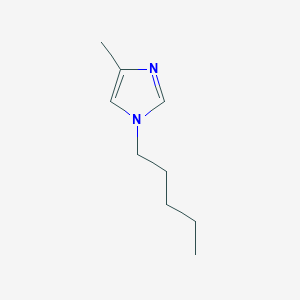


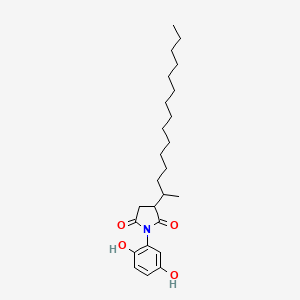
![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)


